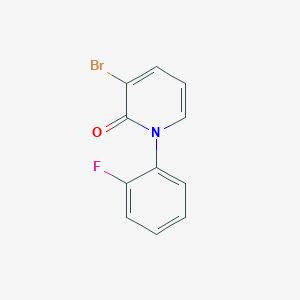

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one

Description

Historical Development of Halogenated Pyridones

Halogenated pyridones have emerged as critical scaffolds in synthetic and supramolecular chemistry due to their unique electronic and structural properties. The historical trajectory of these compounds begins with early studies on pyridone tautomerism, where researchers recognized the stability of the lactam form over the hydroxypyridine tautomer in nonpolar environments. This stability was later exploited in the design of hydrogen-bonded networks, particularly through the pyridone homosynthon—a dimeric structure stabilized by N–H···O interactions. The incorporation of halogen atoms into pyridones gained momentum in the 2000s, driven by advances in selective halogenation techniques. For instance, the development of phosphine-mediated halogenation methods enabled precise functionalization at the 3- and 4-positions of pyridines, a breakthrough that extended to pyridones. These methods addressed longstanding challenges in regioselectivity, allowing chemists to synthesize derivatives like 3-bromo-1-(2-fluorophenyl)pyridin-2(1H)-one with controlled substitution patterns.

Significance in Heterocyclic Chemistry Research

Halogenated pyridones occupy a pivotal niche in heterocyclic chemistry due to their dual functionality: the pyridone core participates in hydrogen bonding, while halogen substituents engage in halogen bonding and steric interactions. The bromine atom at the 3-position in this compound enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions. Concurrently, the 2-fluorophenyl group introduces steric bulk and modulates electronic effects, influencing crystallization behavior and solubility. Such properties are critical in pharmaceutical design, where halogenated pyridones serve as precursors to bioactive molecules. For example, the 4-chloropyridin-2-one moiety is a key structural element in antiviral agents, underscoring the broader relevance of halogenated derivatives.

Position of this compound in Contemporary Research

In recent years, this compound has garnered attention for its potential in materials science and medicinal chemistry. Its crystal structure, characterized by a planar pyridone ring and orthogonal halogen substituents, facilitates the formation of layered supramolecular architectures. Studies on analogous systems, such as halogen-bonded cocrystals of pyridones with perfluorinated donors, reveal that bromine and fluorine atoms participate in orthogonal X···O interactions while preserving the hydrogen-bonded homosynthon. This dual interaction capability positions the compound as a model system for studying competition between hydrogen and halogen bonds. Additionally, its synthetic accessibility via late-stage halogenation—a method validated on complex pharmaceuticals like Etoricoxib and Vismodegib—highlights its utility in drug discovery.

Research Objectives and Scholarly Significance

The primary objectives of research on this compound include:

- Elucidating its supramolecular behavior through crystallographic studies, particularly the interplay between N–H···O hydrogen bonds and Br···O/X (X = F, O, N) halogen bonds.

- Developing scalable synthetic routes that leverage modern halogenation strategies, such as phosphine-mediated electrophilic substitution.

- Exploring applications in catalysis and materials science, where its halogenated aromatic system could act as a ligand or building block for metal-organic frameworks.

Scholarly significance lies in addressing gaps in halogenated pyridone chemistry, such as the limited understanding of how bromine’s polarizability affects crystallization kinetics. Furthermore, this compound’s dual functionality offers a platform to investigate synergistic noncovalent interactions, a topic of broad interest in supramolecular chemistry.

Properties

IUPAC Name |

3-bromo-1-(2-fluorophenyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFNO/c12-8-4-3-7-14(11(8)15)10-6-2-1-5-9(10)13/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYZGLIBDHFJRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CC=C(C2=O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one typically involves the bromination of 1-(2-fluorophenyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyridinone moiety can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of 3-substituted pyridinones.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of dihydropyridinones.

Coupling: Formation of biaryl or aryl-alkene derivatives.

Scientific Research Applications

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one has several applications in scientific research:

Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents.

Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the bromine atom can facilitate further functionalization.

Comparison with Similar Compounds

Key Observations:

- Halogenation Patterns : Bromine at C3 increases molecular weight and polarizability, while additional fluorination (e.g., 5-Bromo-3-fluoro derivatives) can modulate solubility and binding affinity .

- Pharmacokinetic (PK) Considerations : Substituents like trifluoromethyl (CF₃) reduce polar surface area (tPSA), minimizing P-glycoprotein (P-gp)-mediated efflux, as seen in optimized pyridin-2(1H)-one derivatives .

Research Findings and Challenges

- Potency vs. PK Trade-offs : While bromine and fluorine enhance target binding, they may increase molecular weight and tPSA, exacerbating efflux issues. For example, 1o (tPSA = 99.3 Ų) showed high P-gp efflux (ratio = 25.0), whereas 1q (tPSA = 75.5 Ų) maintained potency with reduced efflux .

- Stereochemical Complexity : Chiral derivatives (e.g., (R)-3-bromo-1-(2-hydroxy-1-phenylethyl)pyridin-2(1H)-one) require asymmetric synthesis techniques, complicating large-scale production .

Biological Activity

3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both bromine and fluorine substituents, which may significantly influence its reactivity and interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C11H8BrFNO. Its structure includes a pyridine ring substituted with a bromine atom and a fluorophenyl group, which enhances its binding affinity to various biological targets.

The mechanism of action for this compound primarily involves its interaction with enzymes and receptors. The fluorophenyl group is known to enhance binding affinity, while the bromine atom can facilitate halogen bonding, stabilizing interactions with target proteins. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| 2,6-Dipiperidino-1,4-dibromobenzene | 0.005 | S. aureus |

| 3-Chloro-1-(4-fluorophenyl)pyridin-2(1H)-one | TBD | E. coli |

Anticancer Activity

In vitro studies have demonstrated that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and inhibition of cell migration and invasion. For example, compounds structurally related to this pyridine derivative have shown promising results against various cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

A study investigating the antiproliferative effects of similar pyridine derivatives revealed that certain compounds effectively inhibited tubulin assembly in HeLa cells, leading to mitotic delay and subsequent cell death. This underscores the potential of this compound as a lead compound for further development in cancer treatment .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C11H8BrFNO | Unique combination of Br and F |

| 3-Chloro-1-(2-fluorophenyl)pyridin-2(1H)-one | C11H8ClFNO | Chlorine substitution affects reactivity |

| 4-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one | C11H8BrFNO | Different halogen position |

Q & A

Basic: What are the primary synthetic routes for 3-Bromo-1-(2-fluorophenyl)pyridin-2(1H)-one, and how are reaction conditions optimized?

Answer:

The synthesis typically begins with commercially available pyridine derivatives. Key steps include halogenation and functional group modifications. For example:

- Halogenation: Bromine introduction at position 3 of the pyridinone ring often employs electrophilic substitution, requiring controlled temperatures (0–25°C) to minimize side reactions .

- N-alkylation: Coupling the fluorophenyl group to the pyridinone nitrogen is achieved via nucleophilic substitution, using catalysts like Pd or Cu to enhance regioselectivity .

- Optimization: Solvent polarity (e.g., DMF or THF) and reaction time (12–24 hours) are critical for yield improvement. For instance, extended reaction times (>16 hours) at 80–100°C improve conversion rates but risk decomposition .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions. The 2-fluorophenyl group shows distinct splitting patterns (e.g., doublets for aromatic protons at δ 7.2–7.8 ppm) .

- IR Spectroscopy: Stretching frequencies for C=O (1650–1700 cm) and C-Br (550–600 cm) validate functional groups .

- X-ray Crystallography: Resolves bond lengths and angles, critical for confirming the planar pyridinone ring and halogen placement. SHELX software is widely used for refinement .

Advanced: How do substituent effects on the pyridinone ring influence reactivity and biological activity?

Answer:

Substituents modulate electronic and steric properties:

Methodological Insight: Computational modeling (e.g., DFT calculations) predicts regioselectivity in reactions, guiding synthetic design .

Advanced: What strategies address low yields in multi-step syntheses of halogenated pyridinones?

Answer:

Common challenges and solutions include:

- Intermediate Instability: Use protecting groups (e.g., Boc for amines) during nitration or chlorination steps .

- Byproduct Formation: Optimize stoichiometry (e.g., 1.2 equivalents of brominating agents) and employ scavengers (e.g., NaHSO) to quench excess reagents .

- Scale-Up Issues: Switch from batch to flow chemistry for exothermic reactions (e.g., bromination), improving heat dissipation and reproducibility .

Advanced: How can researchers resolve contradictions between crystallographic data and computational models?

Answer:

Discrepancies often arise from:

- Dynamic Effects: X-ray structures represent static snapshots, whereas computational models (MD simulations) account for conformational flexibility. For example, torsional angles in the fluorophenyl group may vary between solid-state and solution phases .

- Resolution Limits: High-resolution crystallography (>1.0 Å) reduces ambiguity. If experimental data is noisy, refine structures using SHELXL with restraints on bond lengths/angles .

- Validation: Cross-check with spectroscopic data (e.g., NOESY for proximity correlations) to reconcile differences .

Advanced: What methodologies are used to study the biological targeting of this compound?

Answer:

- Enzyme Assays: Measure IC values against kinases or phosphatases using fluorescence-based substrates (e.g., ADP-Glo™ for ATPase activity) .

- Receptor Binding Studies: Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity (K) for GPCRs or nuclear receptors .

- Cellular Uptake: LC-MS/MS tracks intracellular concentrations, correlating with logP values to assess membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.